molecular formula C21H21ClN4O3S B2452971 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 897621-28-2

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2452971
CAS No.: 897621-28-2
M. Wt: 444.93
InChI Key: YYIPEVOUBFSCLP-UHFFFAOYSA-N
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
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Biological Activity

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a thiazole ring, a urea linkage, and an acetamide functional group, which contribute to its reactivity and biological properties.

Structural Characteristics

This compound is characterized by:

  • Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, known for its biological significance.
  • Urea Linkage : A functional group that can enhance biological activity through interactions with biomolecules.
  • Chlorophenyl and Methoxyphenethyl Groups : These aromatic substituents may influence the compound's pharmacokinetics and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural similarity to other thiazole derivatives known for their antimicrobial effects supports this hypothesis. For instance, compounds with thiazole rings have been documented to inhibit bacterial growth effectively.

Anticancer Properties

The compound has shown potential as an anticancer agent. Thiazole derivatives are often investigated for their ability to inhibit cancer cell proliferation. The specific mechanism of action may involve the inhibition of key enzymes or pathways involved in cell division and survival.

The precise mechanism of action remains under investigation; however, it is hypothesized that the thiazole ring and urea linkage play crucial roles in binding to specific molecular targets such as enzymes or receptors. This interaction could modulate their activity, leading to various biological effects, including:

  • Inhibition of Enzymatic Activity : Potentially disrupting metabolic pathways in cancer cells.
  • Alteration of Receptor Function : Modulating signaling pathways critical for cell proliferation and survival.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar thiazole derivatives:

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-2-(2-thiazol-4-ylbenzimidazol-1-yl)acetamideThiazole ring, chlorophenylAntimicrobial
1-(3-methoxybenzyl)-3-(4-pyridin-4-yl)thiazol-2-ylureaThiazole ring, methoxybenzylAnticancer
4-methoxyphenyl urea derivativesUrea linkage, various aromatic groupsAnti-inflammatory

This table illustrates how the specific combination of functional groups in This compound may enhance its efficacy against certain biological targets compared to other compounds.

Future Research Directions

Further research is essential to elucidate the full spectrum of biological activities and mechanisms associated with this compound. Potential areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-29-18-7-5-14(6-8-18)9-10-23-19(27)12-17-13-30-21(25-17)26-20(28)24-16-4-2-3-15(22)11-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIPEVOUBFSCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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